molecular formula C9H13FN2 B180459 N-(3-Fluorobenzyl)ethane-1,2-diamine CAS No. 123566-39-2

N-(3-Fluorobenzyl)ethane-1,2-diamine

Cat. No.: B180459
CAS No.: 123566-39-2
M. Wt: 168.21 g/mol
InChI Key: OPQMQZYIHOTTEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorobenzyl)ethane-1,2-diamine typically involves the reaction of 3-fluorobenzyl chloride with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorobenzyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Fluorobenzyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)ethane-1,2-diamine
  • N-(2-Fluorobenzyl)ethane-1,2-diamine
  • N-(3-Chlorobenzyl)ethane-1,2-diamine

Uniqueness

N-(3-Fluorobenzyl)ethane-1,2-diamine is unique due to the position of the fluorine atom on the benzyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

N'-[(3-fluorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQMQZYIHOTTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562641
Record name N~1~-[(3-Fluorophenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123566-39-2
Record name N~1~-[(3-Fluorophenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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